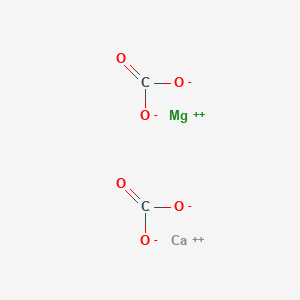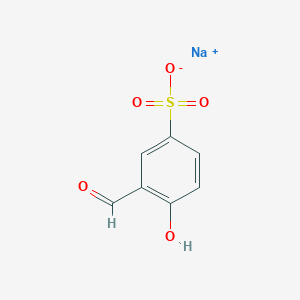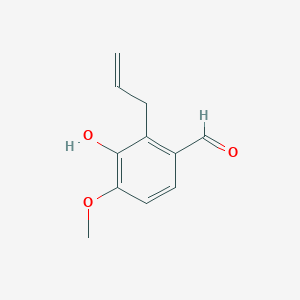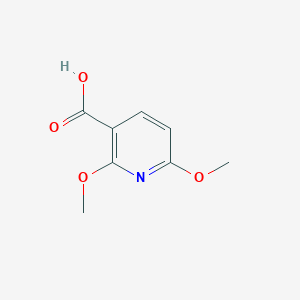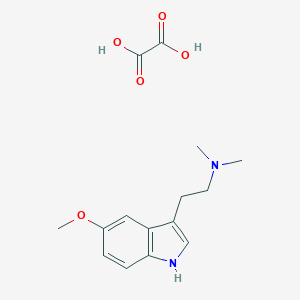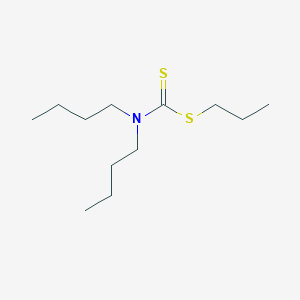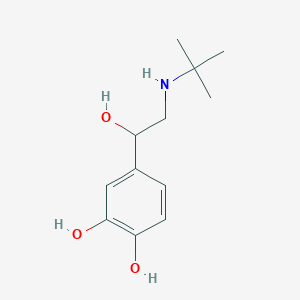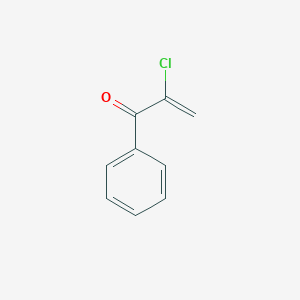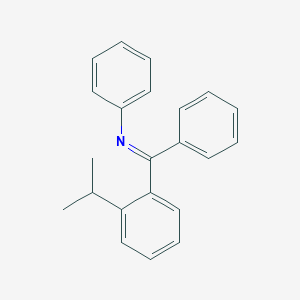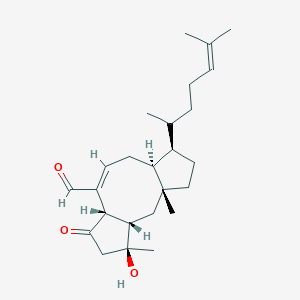
蛇孢霉素C
描述
Ophiobolin C is a sesterterpenoid compound characterized by a 5-8-5 tricyclic skeleton. It is a member of the ophiobolin family, which are natural products primarily isolated from fungi, particularly the genera Bipolaris and Aspergillus . Ophiobolin C exhibits significant cytotoxicity and has potential medicinal applications due to its unique structure and biological activities .
科学研究应用
Ophiobolin C has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a model compound for studying the biosynthesis and transport mechanisms of sesterterpenoids . In biology, ophiobolin C is investigated for its cytotoxic effects on cancer cells and its potential as an anticancer agent . In medicine, it is explored for its antimicrobial and anti-inflammatory properties . Additionally, ophiobolin C has industrial applications in the development of new pharmaceuticals and agrochemicals .
作用机制
Target of Action
Ophiobolin C, a member of the ophiobolin class of phytotoxic metabolites, primarily targets human CCR5 . CCR5 is a protein on the surface of white blood cells involved in the immune system as it acts as a receptor for chemokines. This protein also interacts with the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells .
Mode of Action
Ophiobolin C inhibits the binding of human CCR5 to the envelope protein gp120 and CD4 . This blockade of binding prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection . Additionally, Ophiobolin C has been found to interact with maize calmodulin, resulting in the loss of ability of the calmodulin to activate the phosphodiesterase .
Biochemical Pathways
The biosynthesis pathway of Ophiobolin C involves an unclustered oxidase OblC Au that catalyzes dehydrogenation at the site of C16 and C17 of both ophiobolin F and ophiobolin C . The intermediate ophiobolin C and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .
Pharmacokinetics
As mentioned earlier, Ophiobolin C can be transported into a space between the cell wall and membrane to avoid inhibiting cell growth .
Result of Action
The primary result of Ophiobolin C’s action is its cytotoxicity. It exhibits significant cytotoxicity and presents potential medicinal prospects . Its interaction with maize calmodulin results in the loss of ability of the calmodulin to activate the phosphodiesterase , which could potentially disrupt cellular processes.
Action Environment
The action, efficacy, and stability of Ophiobolin C can be influenced by various environmental factors. For instance, the biosynthesis and transport mechanisms of Ophiobolin C are closely related to compartmentalized biosynthesis . This suggests that the cellular environment and compartmentalization can significantly impact the action of Ophiobolin C.
生化分析
Biochemical Properties
Ophiobolin C interacts with various enzymes, proteins, and other biomolecules. It has been identified as an apoptosis inducer , indicating that it can trigger programmed cell death in multi-celled organisms. It also acts as a chemokine receptor 5 antagonist , meaning it can block the interaction between chemokine receptor 5 and other molecules. These interactions highlight the significant role of Ophiobolin C in biochemical reactions .
Cellular Effects
Ophiobolin C has significant effects on various types of cells and cellular processes. It has been found to inhibit human CCR5 binding to the envelope protein gp120 and CD4, which mediates HIV-1 entry into cells . This suggests that Ophiobolin C can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Ophiobolin C involves its interaction with biomolecules at the molecular level. An unclustered oxidase, OblC Au, has been identified that catalyzes dehydrogenation at the site of C16 and C17 of both Ophiobolin F and Ophiobolin C . This indicates that Ophiobolin C can exert its effects through enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Ophiobolin C is transported and distributed within cells and tissues. It has been found that the intermediate Ophiobolin C and final product Ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .
准备方法
Synthetic Routes and Reaction Conditions: Ophiobolin C can be synthesized through various methods, including the use of bifunctional terpene synthases. In one approach, the gene encoding ophiobolin synthase is overexpressed in Escherichia coli, leading to the production of ophiobolin C . The process involves the elongation and cyclization of isoprenyl units to form the sesterterpenoid structure. The reaction conditions typically include the use of specific culture media and the modulation of culture conditions to optimize yield .
Industrial Production Methods: Industrial production of ophiobolin C involves the use of engineered microbial cell factories. For instance, Saccharomyces cerevisiae has been metabolically engineered to enhance the expression of key ophiobolin biosynthetic genes and improve the supply of precursors and cofactors . This approach has led to high yields of ophiobolin C and its derivatives, making it feasible for large-scale production .
化学反应分析
Types of Reactions: Ophiobolin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to produce derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions involving ophiobolin C include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures, pH levels, and solvents to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from the reactions of ophiobolin C include oxidized derivatives such as ophiobolin K and reduced forms like ophiobolin F . These derivatives exhibit varying degrees of biological activity and are of interest for further research and development .
相似化合物的比较
Ophiobolin C is unique among sesterterpenoids due to its specific tricyclic structure and biological activities. Similar compounds in the ophiobolin family include ophiobolin A, ophiobolin F, and ophiobolin K . These compounds share the 5-8-5 tricyclic skeleton but differ in their functional groups and side chains, leading to variations in their biological activities . Ophiobolin C stands out for its potent cytotoxicity and potential medicinal applications, making it a valuable compound for further research and development .
属性
IUPAC Name |
(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMYIADTRHIMY-BNFAVABNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has the biosynthetic pathway of Ophiobolin C been fully elucidated?
A2: Yes, recent research has successfully unveiled the complete biosynthetic pathway of Ophiobolin C in Aspergillus ustus 094102. [] Key findings include the identification of an unclustered oxidase, OblCAu, which catalyzes a crucial dehydrogenation step in the pathway. [] This research provides valuable insights into the enzymatic processes involved in Ophiobolin C production.
Q2: What is known about the transport of Ophiobolin C within the fungal cells?
A3: Studies indicate that Ophiobolin C, alongside its derivative Ophiobolin K, is actively transported from the cell interior to a space between the cell wall and membrane. [] This transport, mediated by the protein OblDAu, is believed to be a protective mechanism employed by the fungus to mitigate the potential growth-inhibiting effects of Ophiobolin accumulation within the cell. []
Q3: Are there any structural features of Ophiobolins that are crucial for their biological activity, particularly against leukemia cells?
A4: Research suggests that the presence of a hydroxy group at the C3 position, an aldehyde group at C21, and an A/B-cis ring structure within the Ophiobolin scaffold are crucial for potent activity against leukemia cells. [] These structural features appear to correlate with the induction of apoptosis in leukemia cells at nanomolar concentrations. [] Ophiobolin derivatives lacking these specific features exhibit significantly reduced or no activity against leukemia cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B100049.png)

